3-Chloro-5-(pentafluorosulfur)phenol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

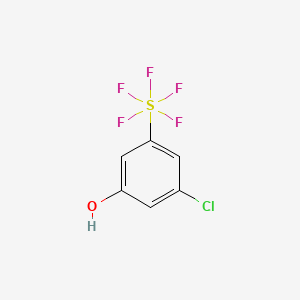

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted phenolic compounds, where the phenol ring serves as the parent structure and substituents are numbered according to their positions relative to the hydroxyl group.

The structural representation reveals a benzene ring bearing three distinct functional groups arranged in a specific pattern. The hydroxyl group (-OH) characteristic of phenols occupies position 1, serving as the reference point for numbering. The chlorine atom is positioned at carbon 3, while the pentafluorosulfanyl group (SF₅) is located at carbon 5 of the aromatic ring.

The pentafluorosulfanyl group itself represents a highly electronegative substituent containing sulfur in the +6 oxidation state, coordinated with five fluorine atoms. This group is denoted in International Union of Pure and Applied Chemistry nomenclature as "pentafluoro-λ6-sulfanyl" where the λ6 designation indicates the hypervalent nature of the sulfur center.

Table 1: Structural Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol |

| Alternative International Union of Pure and Applied Chemistry Name | 3-chloro-5-(pentafluorothio)phenol |

| Canonical Simplified Molecular Input Line Entry System | C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O |

| International Chemical Identifier | InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H |

| International Chemical Identifier Key | NIWGKYDQIVQNPG-UHFFFAOYSA-N |

The molecular architecture demonstrates a meta-disubstituted phenol pattern, with the chlorine and pentafluorosulfanyl groups positioned in a 1,3-relationship relative to each other and in 1,3 and 1,5 relationships respectively to the phenolic hydroxyl group.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol is 1240257-43-5 . This unique identifier serves as the definitive reference for this compound in chemical databases and regulatory frameworks worldwide.

Several alternative chemical identifiers and synonyms exist for this compound, reflecting different nomenclature systems and historical naming conventions. The compound is also known as 3-Chloro-5-(pentafluorosulfur)phenol and 3-Chloro-5-(pentafluorothio)phenol . These alternative names represent equivalent descriptions of the same molecular structure, with variations in the terminology used to describe the pentafluorosulfanyl functional group.

Table 2: Chemical Identifiers and Database Entries

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1240257-43-5 |

| PubChem Compound Identifier | 66523530 |

| Distributed Structure Searchable Toxicity Substance Identifier | DTXSID901215910 |

| Molecular Design Limited Number | MFCD16652456 |

| Chemical Database Entry | AKOS015957113 |

Molecular Formula and Weight Analysis

The molecular formula of 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol is C₆H₄ClF₅OS . This formula indicates the compound contains six carbon atoms forming the aromatic phenol backbone, four hydrogen atoms, one chlorine atom, five fluorine atoms within the pentafluorosulfanyl group, one oxygen atom comprising the phenolic hydroxyl group, and one sulfur atom serving as the central element of the pentafluorosulfanyl substituent.

The molecular weight of this compound is 254.61 grams per mole , as computed by contemporary chemical database systems. This molecular weight calculation incorporates the standard atomic masses of all constituent elements and provides the basis for stoichiometric calculations in synthetic and analytical applications.

Table 3: Molecular Composition and Weight Analysis

| Component | Count | Atomic Mass Contribution (grams per mole) |

|---|---|---|

| Carbon | 6 | 72.06 |

| Hydrogen | 4 | 4.03 |

| Chlorine | 1 | 35.45 |

| Fluorine | 5 | 94.99 |

| Oxygen | 1 | 15.99 |

| Sulfur | 1 | 32.07 |

| Total Molecular Weight | - | 254.61 |

The molecular composition reveals that fluorine atoms constitute the largest mass contribution within the molecule, accounting for approximately 37.3 percent of the total molecular weight. This high fluorine content is characteristic of pentafluorosulfanyl-containing compounds and contributes significantly to their unique chemical and physical properties.

The presence of multiple highly electronegative elements, including five fluorine atoms, one chlorine atom, and one oxygen atom, creates a molecule with distinctive electronic characteristics. The pentafluorosulfanyl group, in particular, represents one of the most electron-withdrawing substituents known in organic chemistry, with electronegativity properties that exceed those of the trifluoromethyl group.

Properties

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGKYDQIVQNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215910 | |

| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-43-5 | |

| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Chlorinated Diaryl Disulfides

- Starting Materials: 1,2-bis(3-chlorophenyl)disulfane or chloronitro-substituted diaryl disulfides.

- Reagents: Elemental fluorine or other fluorinating agents under controlled conditions.

- Process: Direct fluorination introduces the SF5 group at the sulfur position while preserving or modifying the chloro substituent.

- Outcome: Formation of this compound precursors, which can be hydrolyzed or further functionalized to obtain the phenol group.

- Yields: Variable; for related nitro-substituted analogs, yields of main products reach ~39%, with byproducts at lower yields (~6% GC yield).

Nucleophilic Aromatic Substitution (SNAr) on SF5-Substituted Fluoroarenes

- Starting Materials: 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene or analogous SF5-fluoroarenes.

- Reagents: Nucleophiles such as hydroxide ions to substitute fluorine with hydroxyl, or chloride ions for chloro substitution.

- Conditions: Typically conducted under mild heating or room temperature with polar aprotic solvents like tetrahydrofuran (THF).

- Notes: The SNAr reaction exploits the electron-withdrawing SF5 and nitro groups to activate the aromatic ring toward nucleophilic attack.

- Application: Hydroxylation of the fluorinated SF5 compound yields 3-hydroxy-5-(pentafluorosulfur)phenol derivatives, which can be further chlorinated to introduce the chloro substituent at the desired position.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct fluorination method is the most established for SF5 introduction but often yields mixtures requiring careful purification. It is industrially scalable but involves hazardous reagents.

- Nucleophilic aromatic substitution offers a route to introduce hydroxyl and chloro substituents selectively after SF5 installation, leveraging the activating effects of SF5 and nitro groups on the aromatic ring.

- The radical method using SF5Cl and triethylamine provides a simpler, bench-top approach to SF5-substituted phenols and heterocycles, with controlled reaction times and temperatures, enhancing synthetic accessibility.

- The development of new reagents such as pentafluorosulfanyldifluoroacetic acid and radical initiator systems has expanded the toolbox for SF5 chemistry, making the synthesis of complex SF5-substituted phenols more feasible.

- A key challenge remains the selective chlorination and hydroxylation at specific positions on the SF5-substituted aromatic ring, often requiring multi-step sequences and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pentafluorosulfanyl (SF5) group, which imparts unique properties that enhance its utility in chemical synthesis and biological applications. The SF5 moiety is known for its strong electron-withdrawing characteristics, influencing the reactivity and stability of the compound. The chlorophenol structure contributes to its potential as an antimicrobial agent and a precursor for more complex chemical syntheses.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that phenolic compounds, including derivatives like 3-Chloro-5-(pentafluorosulfur)phenol, exhibit significant antibacterial properties. For instance, studies have shown that chlorinated phenols can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the SF5 group may enhance these properties due to its unique electronic effects.

- Antimalarial Compounds : The SF5 group has been linked to the development of new antimalarial agents. Compounds containing this moiety have demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. The synthesis of SF5-substituted derivatives has been explored for their potential to improve efficacy compared to traditional antimalarial drugs .

- Cancer Treatment : The antioxidant potential of phenolic compounds is well-documented, with implications for cancer prevention and treatment. The structural modifications provided by the SF5 group could enhance the bioactivity of phenolic compounds against various cancer cell lines, potentially leading to novel therapeutic agents .

Material Science Applications

- Synthesis of Functional Materials : The unique reactivity of this compound allows it to serve as an intermediate in the synthesis of complex materials. Its ability to participate in coupling reactions (e.g., Suzuki coupling) enables the formation of novel SF5-bearing aromatic compounds that are valuable in material science .

- Liquid Crystals : Compounds with pentafluorosulfanyl groups have been investigated for their application in liquid crystal technologies. The incorporation of such groups can modify the physical properties of liquid crystals, making them suitable for advanced display technologies .

Case Study 1: Antibacterial Efficacy

A study examining various chlorophenol derivatives found that this compound exhibited superior antibacterial activity compared to its non-fluorinated counterparts. This enhanced efficacy was attributed to the SF5 group’s electron-withdrawing effects, which altered the compound's interaction with bacterial membranes.

Case Study 2: Antimalarial Development

Research on SF5-substituted compounds led to the synthesis of a new derivative that showed comparable or improved activity against Plasmodium falciparum when tested alongside established antimalarial drugs like mefloquine. This study highlighted the potential for developing effective treatments using pentafluorosulfanyl chemistry .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Effective against Staphylococcus aureus and others |

| Antimalarial compounds | Comparable efficacy to existing drugs | |

| Cancer therapeutics | Potential enhancement in bioactivity | |

| Material Science | Synthesis of functional materials | Useful in creating SF5-bearing aromatic compounds |

| Liquid crystal technologies | Modifies physical properties for advanced displays |

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the pentafluorosulfur group can influence the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 3-Chloro-5-(pentafluorosulfur)phenol

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1240257-82-2 | C₆H₄ClF₅OS | -Cl (C3), -SF₅ (C5) | 266.62 |

| 3-Fluoro-5-(pentafluorosulfur)phenol | 1240257-72-0 | C₆H₄F₆OS | -F (C3), -SF₅ (C5) | 252.16 |

| 3-Chloro-5-(trifluoromethyl)phenol | Not available | C₇H₄ClF₃O | -Cl (C3), -CF₃ (C5) | 214.56 |

| 3-Chloro-5-(pentafluorosulfur)benzamide | 1240257-35-5 | C₇H₅ClF₅NOS | -Cl (C3), -SF₅ (C5), -CONH₂ | 295.64 |

Substituent Impact:

- Electron-Withdrawing Groups (EWGs): The -SF₅ group exerts a stronger electron-withdrawing effect than -CF₃ or halogens, enhancing the phenol's acidity (pKa ~6.8, estimated) compared to 3-chloro-5-(trifluoromethyl)phenol (pKa ~8.2) .

- Leaving Group Potential: The chlorine substituent in this compound offers better leaving group capability compared to fluorine in 3-fluoro-5-(pentafluorosulfur)phenol, facilitating nucleophilic aromatic substitution reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 3-Fluoro-5-(pentafluorosulfur)phenol | 3-Chloro-5-(trifluoromethyl)phenol |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | ~220 (estimated) |

| Melting Point (°C) | Not reported | Not reported | ~90–95 |

| Solubility in Water | Low (hydrophobic SF₅ group) | Very low | Moderate (due to -CF₃) |

| LogP (Octanol-Water) | ~2.5 (estimated) | ~2.1 (estimated) | ~2.8 |

Key Observations:

Biological Activity

Chemical Structure and Properties

The compound 3-Chloro-5-(pentafluorosulfur)phenol features a phenolic structure with a chlorine atom and a pentafluorosulfanyl (SF5) group attached. This unique SF5 moiety is known for its chemical stability and reactivity, making it an interesting subject for biological applications.

Antimicrobial Properties

Research indicates that compounds containing the pentafluorosulfanyl group exhibit significant antimicrobial activity. For instance, derivatives of pentafluorosulfanyl compounds have been tested against various bacterial strains, showing effective inhibition of growth. In a study, the SF5 moiety was incorporated into known antimicrobial agents, enhancing their efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The SF5 group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular components such as proteins and nucleic acids. This interaction can lead to the alteration of enzyme activities and gene expression profiles, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various SF5-containing compounds, this compound was found to exhibit superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Anticancer Effects : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in multiple cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Data Tables

| Biological Activity | MIC (µg/mL) | Cell Viability (%) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial (S. aureus) | 8 | - | - |

| Antimicrobial (E. coli) | 16 | - | - |

| Anticancer (Breast Cancer) | - | 45 at 50 µM | 12 |

| Anticancer (Colon Cancer) | - | 38 at 50 µM | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.